2-(1,4-Diazepan-1-yl)thiazole hydrochloride
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Overview
Description
2-(1,4-Diazepan-1-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H14ClN3S and a molecular weight of 219.73 g/mol . This compound is characterized by the presence of a thiazole ring and a diazepane moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-(1,4-Diazepan-1-yl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with diazepane under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure the purity and consistency of the compound .
Chemical Reactions Analysis
2-(1,4-Diazepan-1-yl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)thiazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diazepane moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
2-(1,4-Diazepan-1-yl)thiazole hydrochloride can be compared with other similar compounds, such as:
2-(1,4-Diazepan-1-yl)benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring, which may result in different chemical and biological properties.
2-(1,4-Diazepan-1-yl)oxazole:
2-(1,4-Diazepan-1-yl)imidazole: The imidazole ring provides different electronic properties, affecting the compound’s interactions with biological targets.
This compound stands out due to its unique combination of a thiazole ring and a diazepane moiety, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-2-9-3-6-11(5-1)8-10-4-7-12-8;/h4,7,9H,1-3,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBBHYFVWHMYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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